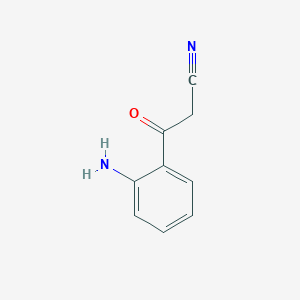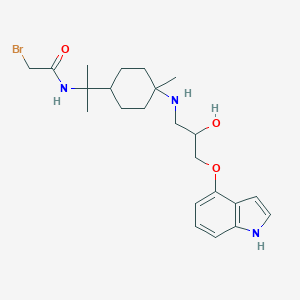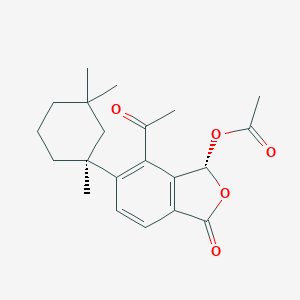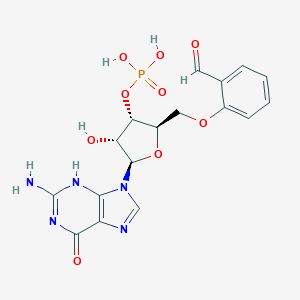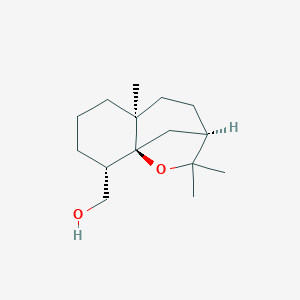
H-Tyr-Ile-Gly-Ser-Arg-NH2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“H-Tyr-Ile-Gly-Ser-Arg-NH2” is a hexapeptide that is an essential fragment of laminin responsible for efficient cell adhesion and receptor binding . It promotes various epithelial cell adhesion activities . It binds to the laminin receptor and inhibits experimental metastasis formation .
Synthesis Analysis
The pentapeptide Tyr-Ile-Gly-Ser-Arg (YIGSR), an amino acid sequence existing in the cell attachment domain of the Bl chain of laminin, was synthesized by an improved liquid-phase procedure . The bioactivity of YIGSR as a cell recognition determinant was investigated using L-929 fibroblast cell and A431 epidermoid cell .
Molecular Structure Analysis
The molecular structure of “H-Tyr-Ile-Gly-Ser-Arg-NH2” can be analyzed using tools like PepDraw . These tools can draw the peptide’s primary structure and calculate theoretical peptide properties.
Chemical Reactions Analysis
“H-Tyr-Ile-Gly-Ser-Arg-NH2” is a hexapeptide that is an essential fragment of laminin responsible for efficient cell adhesion and receptor binding . It promotes various epithelial cell adhesion activities .
Physical And Chemical Properties Analysis
The physical and chemical properties of “H-Tyr-Ile-Gly-Ser-Arg-NH2” can be analyzed using various tools and databases . These properties include molecular weight, formula, sequence, and more.
Scientific Research Applications
Tissue Engineering
H-Tyr-Ile-Gly-Ser-Arg-NH2: plays a crucial role in tissue engineering, particularly at the interface between conjugated polymers and tissues. It’s used to engineer tissue interfaces and study the role of integrins in promoting epithelial differentiation during lung maturation . This peptide facilitates the creation of bioactive scaffolds that can support cell adhesion, proliferation, and differentiation, essential for tissue regeneration .
Cancer Research
In cancer research, H-Tyr-Ile-Gly-Ser-Arg-NH2 has demonstrated potential in inhibiting tumor growth and metastasis. It’s derived from laminin, a protein that influences cell adhesion and migration. Studies have shown that this peptide can reduce lung colony formation in mice with melanoma cells and block the invasiveness of cells in vitro .
Pharmacology
Pharmacologically, H-Tyr-Ile-Gly-Ser-Arg-NH2 is being explored for its analgesic properties. It’s structurally similar to natural peptides and interacts with μ-opioid receptors, suggesting potential as a novel analgesic drug . Its role in modulating pain response makes it a significant compound for developing new pain management therapies.
Cell Biology
In cell biology, H-Tyr-Ile-Gly-Ser-Arg-NH2 is recognized for its essential role in efficient cell adhesion and receptor binding. It promotes various epithelial cell adhesion activities, which are fundamental processes in cellular communication and tissue formation .
Biochemistry
Biochemically, H-Tyr-Ile-Gly-Ser-Arg-NH2 is an essential fragment of laminin responsible for cell adhesion and receptor binding. It’s used to study the interaction between cells and the extracellular matrix, providing insights into cell migration, differentiation, and growth .
Medicine
In the medical field, H-Tyr-Ile-Gly-Ser-Arg-NH2 is part of ongoing research to develop new therapeutic strategies. It’s been shown to inhibit angiogenesis and solid tumor growth, making it a potential candidate for anti-cancer therapies .
Mechanism of Action
Target of Action
H-Tyr-Ile-Gly-Ser-Arg-NH2 is a hexapeptide that is an essential fragment of laminin . Laminin is a protein found in the extracellular matrix, the sheets of protein that form the substrate of all internal organs also called the basement membrane. It has several biological functions including cell adhesion, differentiation, migration, signaling, neurite outgrowth and metastasis .
Mode of Action
The hexapeptide H-Tyr-Ile-Gly-Ser-Arg-NH2 interacts with its targets by promoting efficient cell adhesion and receptor binding . It competes with laminin for the cell surface receptor . This interaction results in changes at the cellular level, particularly in the adhesion activities of various epithelial cells .
Biochemical Pathways
The primary biochemical pathway affected by H-Tyr-Ile-Gly-Ser-Arg-NH2 is the cell adhesion pathway. By promoting cell adhesion, this hexapeptide plays a crucial role in the maintenance of tissue structure and function . The downstream effects of this pathway include cell differentiation, migration, and signaling .
Result of Action
The primary result of the action of H-Tyr-Ile-Gly-Ser-Arg-NH2 is the promotion of efficient cell adhesion and receptor binding . This leads to enhanced cell adhesion activities in various epithelial cells . It also inhibits the increased expression of endothelial nitric-oxide synthase in primary porcine aortic endothelial cells .
Safety and Hazards
Future Directions
properties
IUPAC Name |
(2S,3S)-N-[2-[[(2S)-1-[[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H43N9O7/c1-3-14(2)21(35-23(40)17(27)11-15-6-8-16(37)9-7-15)25(42)32-12-20(38)33-19(13-36)24(41)34-18(22(28)39)5-4-10-31-26(29)30/h6-9,14,17-19,21,36-37H,3-5,10-13,27H2,1-2H3,(H2,28,39)(H,32,42)(H,33,38)(H,34,41)(H,35,40)(H4,29,30,31)/t14-,17-,18-,19-,21-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVZPPZGCZLLMBC-LJZWMIMPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NCC(=O)NC(CO)C(=O)NC(CCCN=C(N)N)C(=O)N)NC(=O)C(CC1=CC=C(C=C1)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)NCC(=O)N[C@@H](CO)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N)NC(=O)[C@H](CC1=CC=C(C=C1)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H43N9O7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
593.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

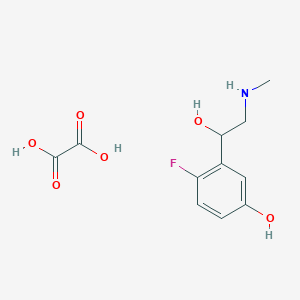

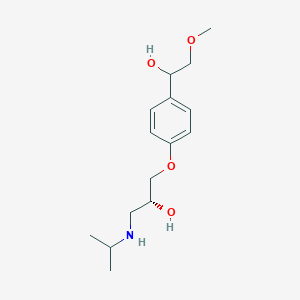
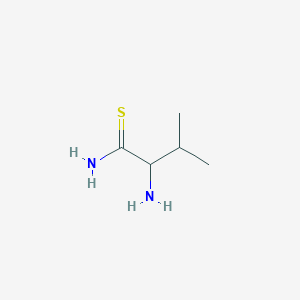

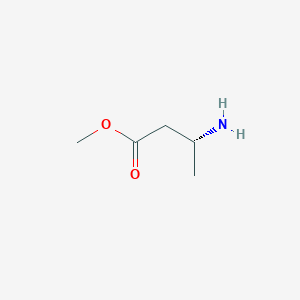
![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-2-[[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-pyrrolidine-2-carbonyl]amino]pentanoyl]amino]-4-methylpentanoyl]amino]pentanoyl]amino]-3-phenylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoic acid](/img/structure/B25520.png)
